molecular formula C8H11N3O2 B1581082 2-Cyano-3-morpholinoacrylamide CAS No. 25229-97-4

2-Cyano-3-morpholinoacrylamide

Cat. No. B1581082
CAS RN: 25229-97-4
M. Wt: 181.19 g/mol
InChI Key: LLKCXVWITGBXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-morpholinoacrylamide is a chemical compound with the molecular formula C8H11N3O2 . It has an average mass of 181.192 Da and a monoisotopic mass of 181.085129 Da . It is also known by other names such as (2E)-2-Cyan-3- (4-morpholinyl)acrylamid .


Molecular Structure Analysis

The molecular structure of 2-Cyano-3-morpholinoacrylamide consists of a cyanamide group (-CN) and a morpholino group attached to an acrylamide backbone . The exact stereochemistry is denoted by the (2E) prefix in its name .


Physical And Chemical Properties Analysis

2-Cyano-3-morpholinoacrylamide appears as nearly white to pale yellow crystals or crystalline powder . It has a melting point of 173-177 °C . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

DNA Synthesis

2-Cyano-1,1-dimethylethoxy dichlorophosphine, a derivative of 2-Cyano-3-morpholinoacrylamide, has been utilized in DNA synthesis. This chemical is effective both in solution and on solid support, with its protective group being selectively removable under mildly basic conditions (Marugg, Dreef, Marel, & Boom, 2010).

Corrosion Inhibition

2-Cyano-3-morpholinoacrylamide derivatives, such as ACR-2 and ACR-3, have demonstrated effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds are identified as mixed-type inhibitors and follow chemical adsorption and Langmuir isotherm (Abu-Rayyan et al., 2022).

Chromatographic Analysis

Morpholine, a component of 2-Cyano-3-morpholinoacrylamide, has been quantified in aqueous solutions using ion chromatography. This method is sensitive and selective for detecting morpholine in steam-generating systems (Gilbert, Rioux, & Saheb, 1984).

Anti-Cancer Research

A morpholinyl anthracycline derivative, closely related to 2-Cyano-3-morpholinoacrylamide, showed promising results in anti-cancer research. It was found to be significantly more potent than doxorubicin against tumors in cell cultures and mice, and it does not produce chronic myocardial lesions in mice (Acton, Tong, Mosher, & Wolgemuth, 1984).

Heterocyclic Chemistry

2-Cyano-3-morpholinoacrylamide derivatives have been explored in the synthesis of various heterocyclic compounds. These studies have led to the creation of novel chemical structures with potential applications in different fields of chemistry and pharmacology (Dotsenko, Krivokolysko, Litvinov, 2008).

Potassium Channel Modulation

(S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, a compound related to 2-Cyano-3-morpholinoacrylamide, has been synthesized as a KCNQ2 potassium channel opener. This compound showed significant oral activity in a rat model of migraine (Wu et al., 2003).

Electrochemical Applications

The electrochemical behavior of certain derivatives of 2-Cyano-3-morpholinoacrylamide, such as ferrocenylpyridine and ferrocenylmethyl dihydropyridines, has been investigated. These studies have implications for the development of new materials in electrochemistry (Klimova et al., 2012).

Antimicrobial and Analgesic Research

Methyl 3-aryl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, synthesized using morpholine, demonstrated antimicrobial, analgesic, and antipyretic activities. These compounds' structures and activities highlight their potential in medicinal chemistry (Mar'yasov et al., 2016).

Safety And Hazards

2-Cyano-3-morpholinoacrylamide may cause eye and skin irritation. It may be harmful if absorbed through the skin, swallowed, or inhaled . It is recommended to avoid breathing dust, mist, or vapor, and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(E)-2-cyano-3-morpholin-4-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c9-5-7(8(10)12)6-11-1-3-13-4-2-11/h6H,1-4H2,(H2,10,12)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKCXVWITGBXLG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C=C(\C#N)/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659212
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Cyano-3-morpholinoacrylamide

CAS RN

25229-97-4
Record name 2-cyano-3-morpholinoacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred mixture of cyanoacetamide (63 g.), triethylorthoformate (134 g.), morpholine (82.5 g.) and acetonitrile (37.5 ml.) was heated under reflux for 4 hours. The initial reflux temperature was 117° C. and the final reflux temperature was 82° C.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyano-3-morpholinoacrylamide
Reactant of Route 2
2-Cyano-3-morpholinoacrylamide
Reactant of Route 3
Reactant of Route 3
2-Cyano-3-morpholinoacrylamide
Reactant of Route 4
2-Cyano-3-morpholinoacrylamide
Reactant of Route 5
2-Cyano-3-morpholinoacrylamide
Reactant of Route 6
2-Cyano-3-morpholinoacrylamide

Citations

For This Compound
2
Citations
PJ Harrington - 2021 - books.google.com
… The pyrazole ring is formed from 2- cyano- 3- morpholinoacrylamide and hydrazine. The enamine of 2- cyano- 3- morpholinoacrylamide is formed from the enol ether by the …
Number of citations: 2 books.google.com
S KAJIGAESHI, K MORINO… - Technol Rep …, 1991 - repository.oai.yamaguchi-u.ac.jp
3-Aminoacrylonitriles, enamines, were obtained from the reaction of 3-methoxyacrylonitrile with aliphatic amines in appropriate solvent, in sealed tube in the presence of aqueous …
Number of citations: 2 repository.oai.yamaguchi-u.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.